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Abstract

6-Morpholinonicotinoyl chloride is a key building block in medicinal chemistry, valued for its
role in the synthesis of a diverse range of biologically active compounds. A thorough
understanding of its structural and electronic properties is paramount for its effective utilization
in drug discovery and development. This technical guide provides a comprehensive analysis of
the spectroscopic data for 6-morpholinonicotinoyl chloride, including Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct
experimental spectra for this specific compound are not readily available in the public domain,
this guide offers a detailed, predictive analysis based on established spectroscopic principles
and data from structurally analogous compounds. This document serves as a valuable
resource for researchers, enabling them to identify, characterize, and utilize 6-
morpholinonicotinoyl chloride with a high degree of confidence.

Introduction: The Significance of 6-
Morpholinonicotinoyl Chloride in Medicinal
Chemistry
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6-Morpholinonicotinoyl chloride, with the chemical formula C10H11:CIN202 and a molecular
weight of 226.66 g/mol , belongs to the family of nicotinoyl chlorides.[1] Its structure
incorporates a pyridine ring, a morpholine moiety, and a reactive acyl chloride group. This
unique combination of functional groups makes it a versatile intermediate in the synthesis of
novel therapeutic agents. The morpholine ring is a privileged scaffold in drug discovery, often
imparting favorable pharmacokinetic properties such as improved solubility and metabolic
stability. The nicotinoyl core is a well-established pharmacophore present in numerous drugs.
The acyl chloride provides a reactive handle for amide bond formation, a cornerstone of
medicinal chemistry.

A precise understanding of the spectroscopic signature of 6-morpholinonicotinoyl chloride is
crucial for:

 Structural Verification: Confirming the identity and purity of the synthesized or procured
material.

» Reaction Monitoring: Tracking the progress of reactions involving this intermediate.

e Quality Control: Ensuring the consistency and quality of starting materials in a drug
development pipeline.

This guide provides an in-depth, albeit predictive, exploration of the NMR, IR, and MS data for
6-morpholinonicotinoyl chloride.

Molecular Structure and Predicted Spectroscopic
Features

The IUPAC name for this compound is 6-morpholin-4-ylpyridine-3-carbonyl chloride.[1] The key
structural features to consider for spectroscopic analysis are the aromatic pyridine ring with its
distinct substitution pattern, the aliphatic morpholine ring, and the electron-withdrawing acyl
chloride group.

Figure 1. Molecular structure of 6-Morpholinonicotinoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Spectrum

The proton NMR spectrum of 6-morpholinonicotinoyl chloride is expected to show distinct
signals for the protons on the pyridine ring and the morpholine moiety.

Predicted Chemical

Shift (5, ppm) Multiplicity Integration Assignment
~8.8-9.0 d 1H H-2 (Pyridine)
~8.0-8.2 dd 1H H-4 (Pyridine)
~6.8-7.0 d 1H H-5 (Pyridine)
~3.7-3.9 t 4H -CHz-N- (Morpholine)
~3.5-3.7 t 4H -CHz2-O- (Morpholine)

Rationale for Predictions:

» Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic
region (o 7.0-9.0 ppm). The H-2 proton, being adjacent to the nitrogen and the electron-
withdrawing acyl chloride group, will be the most deshielded. The H-4 proton will be
deshielded by the nitrogen and the acyl chloride group, while the H-5 proton, being adjacent
to the electron-donating morpholine group, will be the most shielded of the aromatic protons.
The coupling constants (J-values) would be characteristic of a 1,2,4-trisubstituted pyridine

ring.

e Morpholine Protons: The protons of the morpholine ring are expected to appear as two
triplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (-
CHz-N-) will be slightly downfield compared to those adjacent to the oxygen atom (-CHz-O-)
due to the relative electronegativity and local electronic environment.

Predicted **C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
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Predicted Chemical Shift (5, ppm)

Assignment

~168 - 172 C=0 (Acyl Chloride)
~160 - 165 C-6 (Pyridine)

~150 - 155 C-2 (Pyridine)

~138 - 142 C-4 (Pyridine)
~125-130 C-3 (Pyridine)

~106 - 110 C-5 (Pyridine)

~66 - 68 -CHz2-O- (Morpholine)
~44 - 46 -CH2-N- (Morpholine)

Rationale for Predictions:

e Acyl Chloride Carbonyl: The carbonyl carbon of the acyl chloride is expected to be

significantly downfield due to the strong deshielding effect of the oxygen and chlorine atoms.

o Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen

atom and the substituents. C-6, attached to the electron-donating morpholine nitrogen, and

C-2, adjacent to the ring nitrogen and the acyl chloride, are expected to be the most

downfield. C-5, shielded by the morpholine group, will be the most upfield of the aromatic

carbons.

e Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region,

with the carbon adjacent to the oxygen being more deshielded than the carbon adjacent to

the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

© 2025 BenchChem. All rights reserved.

4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Wavenumber ] Functional Group
Intensity )

(cm™) Assignment

~3100 - 3000 Medium Aromatic C-H Stretch

~2950 - 2850 Medium Aliphatic C-H Stretch

~1770 - 1740 Strong C=0 Stretch (Acyl Chloride)

C=C and C=N Stretch

~1600 - 1580 Medium-Strong o ]
(Pyridine Ring)
~1250 - 1200 Strong C-N Stretch (Aryl-Amine)
C-O-C Stretch (Ether in
~1120 - 1080 Strong )
Morpholine)
~800 - 750 Strong C-CI Stretch

Rationale for Predictions:

o Carbonyl Stretch: The most characteristic peak in the IR spectrum will be the strong
absorption of the acyl chloride carbonyl group, which appears at a higher frequency than a
typical ketone or ester carbonyl due to the inductive effect of the chlorine atom.

o Aromatic and Aliphatic C-H Stretches: The spectrum will show characteristic C-H stretching
vibrations for both the aromatic pyridine ring and the aliphatic morpholine ring.

e Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will
appear in the 1600-1450 cm~1 region.

e C-N and C-O-C Stretches: Strong absorptions corresponding to the C-N bond of the
morpholine attached to the pyridine ring and the C-O-C ether linkage within the morpholine
ring are expected.

o C-CI Stretch: A strong band in the fingerprint region will correspond to the C-Cl stretching
vibration.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Expected Molecular lon Peak:
e [M]*: m/z =226

o [M+2]*: m/z = 228 (due to the 3’Cl isotope, with an abundance of approximately one-third of
the [M]* peak)

Predicted Fragmentation Pathway:

The fragmentation of 6-morpholinonicotinoyl chloride is likely to proceed through several
key pathways:

o Loss of Chlorine: The initial fragmentation could involve the loss of a chlorine radical to form
an acylium ion.

e Loss of CO: The acylium ion can then lose a molecule of carbon monoxide.

» Fragmentation of the Morpholine Ring: The morpholine ring can undergo characteristic
fragmentation, such as the loss of ethylene oxide.

» Cleavage of the Pyridine-Morpholine Bond: The bond between the pyridine ring and the

-CO [M-CI-COJ*
| miz=163

morpholine ring can cleave.

[M-CIJ*
m/z = 191

-Cle

- CeHsN(COCI) [CaHsNOJ*
&‘ m/Z = 86
[CsHsN(COCI]*
m/z = 140/142
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Figure 2. Predicted major fragmentation pathways for 6-Morpholinonicotinoyl chloride.

Experimental Protocols

While specific experimental data is not presented, the following are general protocols for
obtaining the spectroscopic data discussed.

NMR Spectroscopy

o Sample Preparation: Dissolve ~5-10 mg of 6-morpholinonicotinoyl chloride in ~0.6 mL of
a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). Due to the reactive nature of the acyl
chloride, an aprotic solvent is essential.

e Instrumentation: A 400 MHz or higher field NMR spectrometer.
e Parameters:

o 'H NMR: Standard pulse sequence, spectral width of ~12 ppm, sufficient number of scans
for good signal-to-noise ratio.

o 13C NMR: Proton-decoupled pulse sequence, spectral width of ~220 ppm, longer
acquisition time or a higher number of scans may be required due to the lower natural
abundance of 13C.

IR Spectroscopy

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and
press into a thin pellet.

o ATR: Place a small amount of the solid sample directly on the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Parameters: Scan range of 4000-400 cm™1, resolution of 4 cm~1, typically 16-32 scans are
co-added.
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Mass Spectrometry

 Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electron lonization (EI) for fragmentation analysis or Electrospray lonization (ESI) for
accurate mass determination.

e Sample Introduction:

o EI: Direct insertion probe or GC-MS if the compound is sufficiently volatile and thermally
stable.

o ESI: Infusion of a dilute solution of the sample in a suitable solvent (e.g.,
acetonitrile/water).

o Parameters:
o EI: lonization energy of 70 eV.

o High-Resolution MS (HRMS): To confirm the elemental composition.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS
spectroscopic data for 6-morpholinonicotinoyl chloride. By understanding the expected
spectral features, researchers and drug development professionals can confidently identify,
characterize, and utilize this important synthetic building block. The provided protocols offer a
starting point for the experimental acquisition of this critical data, ensuring the quality and
integrity of the compound in the pursuit of novel therapeutics.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 6-
Morpholinonicotinoyl Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1351050#spectroscopic-data-for-6-
morpholinonicotinoyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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